2,4-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a tetrahydropyran ring
Scientific Research Applications
Applications in Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy (PDT) Applications: Research has shown that zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy. Such compounds are valuable in cancer treatment, as they can generate singlet oxygen species effective in inducing cell death in cancerous cells. The study by Pişkin, Canpolat, and Öztürk (2020) highlights these compounds' fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II PDT mechanisms, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
- Antimicrobial Activities: Certain benzenesulfonamide derivatives have demonstrated promising antimicrobial and antifungal activities. For instance, Sojitra et al. (2016) developed a methodology for synthesizing new benzenesulfonamide derivatives that exhibited excellent to moderate antimicrobial activities, significantly potent against bacteria compared to fungi (Sojitra et al., 2016). Similarly, Sarvaiya, Gulati, and Patel (2019) reported the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds showing antimicrobial activity against various bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Drug Design and Disease Treatment
- Selective Enzyme Inhibition for Cancer Therapy: The design of selective inhibitors targeting specific enzymes involved in cancer progression is a significant area of research. Gul et al. (2018) synthesized new benzenesulfonamide derivatives that showed selective inhibition against human carbonic anhydrase IX and XII isoenzymes, crucial for tumor growth and metastasis. This selective inhibition suggests these compounds' potential in targeted cancer therapy, highlighting the role of benzenesulfonamide derivatives in developing new anticancer drug candidates (Gul et al., 2018).
Mechanism of Action
Mode of Action
It is known that the compound contains a sulfonamide group , which is a common feature in many drugs and is known to interact with various enzymes and receptors in the body.
Biochemical Pathways
The specific biochemical pathways affected by F5468-0012 are currently unknown. Sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a crucial role in the regulation of ph and fluid balance in the body
Pharmacokinetics
As a sulfonamide derivative, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . .
Result of Action
The molecular and cellular effects of F5468-0012 are currently unknown due to the lack of specific information about its biological targets and mode of action. Based on its structural similarity to other sulfonamides, it may have potential antibacterial, diuretic, or anticonvulsant effects .
Action Environment
The action, efficacy, and stability of F5468-0012 can be influenced by various environmental factors such as pH, temperature, and the presence of other substances in the body. For example, the activity of sulfonamides can be affected by the pH of the body fluids, as they are weak acids and can exist in ionized and non-ionized forms depending on the pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the tetrahydropyran ring, and the sulfonamide group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The tetrahydropyran ring can be synthesized through various cyclization reactions, while the sulfonamide group is usually introduced via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones
Properties
IUPAC Name |
2,4-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-14-5-6-16(15(2)12-14)24(20,21)19-13-18(7-9-22-10-8-18)17-4-3-11-23-17/h3-6,11-12,19H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRVDTNUWWQNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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